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Compound of Interest

4-Chloro-6-hydrazinylpyrimidin-5-
Compound Name:
amine

Cat. No.: B3024778

An In-depth Technical Guide to 4-Chloro-6-hydrazinylpyrimidin-5-amine: A Key Intermediate
in Heterocyclic Synthesis

Abstract: This technical guide provides a comprehensive overview of 4-chloro-6-
hydrazinylpyrimidin-5-amine, a pivotal heterocyclic building block in medicinal chemistry and
drug discovery. The document delineates its chemical structure, IUPAC nomenclature, and key
physicochemical properties. A detailed, field-proven synthetic protocol is presented,
emphasizing the mechanistic rationale behind the procedural steps. The guide further explores
the compound's chemical reactivity, focusing on its utility as a precursor for fused ring systems,
particularly the biologically significant pyrazolo[3,4-d]pyrimidine scaffold. Applications in the
development of therapeutic agents, such as kinase inhibitors, are discussed. Finally, essential
safety, handling, and storage protocols are outlined to ensure its proper use in a research
environment. This guide is intended for researchers, chemists, and professionals in the field of
drug development.

Chemical Identity and Physicochemical Properties

4-Chloro-6-hydrazinylpyrimidin-5-amine is a substituted pyrimidine that serves as a highly
versatile intermediate in organic synthesis. Its unique arrangement of functional groups—an
amine, a chloro group, and a hydrazinyl moiety—on a pyrimidine core makes it an ideal starting
material for constructing more complex heterocyclic systems.[1][2]
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The fundamental properties of this compound are summarized below, providing essential data
for its use in experimental settings.

Property Value Reference(s)
JUPAC Name ::;:?gz-G-hydrazinylpyrimidin- 1]

CAS Number 42786-59-4 [2][4]
Molecular Formula C4HeCINs [2]

Molecular Weight 159.58 g/mol [2][3]

Physical Form Powder [3]

Melting Point 180-184 °C [3]

SMILES NNC1=C(N)C(Cl)=NC=N1 [2]

InChi Key ROYDODCAYOBXEU- 3]

UHFFFAOYSA-N

Chemical Structure and Reactivity Insights

The structure of 4-chloro-6-hydrazinylpyrimidin-5-amine is characterized by a pyrimidine
ring substituted with three key functional groups that dictate its reactivity.

Figure 1: 2D Chemical Structure of 4-chloro-6-hydrazinylpyrimidin-5-amine.

Mechanistic Considerations:

» Electrophilic Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electron-
withdrawing, which reduces the electron density of the carbon atoms. This makes the ring
susceptible to nucleophilic attack, particularly at the halogen-substituted C4 position.

o Leaving Group Ability: The chloro group at the C4 position is a competent leaving group,
making this site the primary target for nucleophilic aromatic substitution (SNAr) reactions.[4]
[5] The reactivity of this position is enhanced by the electron-withdrawing nature of the
pyrimidine ring itself.
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Nucleophilic Hydrazinyl Group: The terminal amino group of the hydrazinyl moiety (-NHNH2)
is a potent nucleophile. This group, in conjunction with the adjacent C5-amine, is strategically
positioned to participate in intramolecular cyclization reactions. This is the key feature
exploited in the synthesis of fused heterocyclic systems.[6][7]

The C5-Amine Group: The primary amine at the C5 position is a moderately activating,
electron-donating group. While it can influence the overall electron density of the ring, its
most critical role is as a nucleophile in cyclization reactions, often in concert with the
hydrazinyl group.

This unique combination of a reactive electrophilic site (C4-Cl) and two proximal nucleophilic

sites (-NHNHz2 and -NHz) makes this molecule an ideal precursor for constructing pyrazolo[3,4-

d]pyrimidine scaffolds.

Synthesis Protocol: A Representative Method

The most common and logical synthesis of 4-chloro-6-hydrazinylpyrimidin-5-amine involves

the regioselective nucleophilic substitution of a chlorine atom from a dichlorinated precursor

with hydrazine. The following protocol is a representative method adapted from standard

procedures for similar pyrimidine substitutions.[8]

Figure 2: Workflow for the synthesis of 4-chloro-6-hydrazinylpyrimidin-5-amine.

Step-by-Step Methodology:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and thermometer, suspend 4,6-dichloropyrimidin-5-amine (1.0 eq) in a
suitable solvent such as ethanol or isopropanol (approx. 10-15 mL per gram of starting
material).

Hydrazine Addition: Cool the suspension in an ice bath to 0-5 °C. Add hydrazine hydrate
(1.1-1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal
temperature does not exceed 10 °C.

o Expert Insight: The regioselectivity occurs because the C4 and C6 positions in the starting
material are electronically similar. However, the addition of one equivalent of hydrazine
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leads to the desired monosubstituted product. Using a large excess of hydrazine could
lead to the formation of the di-hydrazinyl byproduct.

o Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40
°C) may be required to drive the reaction to completion.

e Product Isolation: Once the reaction is complete, cool the mixture in an ice bath for 1 hour to
facilitate precipitation. If precipitation is incomplete, slowly add cold deionized water until a
significant amount of solid has formed.

« Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter
cake sequentially with cold deionized water and then with a small amount of cold ethanol to
remove residual impurities.

e Drying and Purification: Dry the product under vacuum at 40-50 °C. The resulting solid is
often of sufficient purity for subsequent steps. If further purification is needed,
recrystallization from ethanol or an ethanol/water mixture can be performed.

Spectroscopic and Analytical Characterization

Authenticating the structure of 4-chloro-6-hydrazinylpyrimidin-5-amine is crucial. While a
comprehensive public database of its spectra is not readily available, the expected
characteristics can be predicted based on its structure.
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Analysis Technique Expected Observations

(In DMSO-ds) Expect multiple broad singlets for
the exchangeable protons of the amine (-NHz)
and hydrazinyl (-NHNHz) groups, likely in the

H NMR y yl( ).g P y
range of 4.0-8.0 ppm. A singlet for the C2 proton
on the pyrimidine ring is expected further

downfield, typically >8.0 ppm.

(In DMSO-ds) Expect four distinct carbon
signals. The C4 and C6 carbons attached to the
chloro and hydrazinyl groups would appear

13C NMR around 155-165 ppm. The C5 carbon attached
to the amine group would be more shielded
(~110-125 ppm), and the C2 carbon would be in
the range of 150-160 ppm.

The molecular ion peak [M]* should be

observed at m/z 159, with a characteristic
Mass Spec (El) [M+2]* peak at m/z 161 of approximately one-

third the intensity, which is indicative of the

presence of a single chlorine atom.

Characteristic N-H stretching bands for the
primary amine and hydrazine groups in the
region of 3200-3500 cm~1. C=N and C=C

FT-IR stretching vibrations for the pyrimidine ring
would be observed in the 1500-1650 cm~*
region. A C-ClI stretching band may be visible in
the fingerprint region (600-800 cm~1).

Applications in Drug Discovery: Gateway to
Pyrazolo[3,4-d]pyrimidines

The primary application of 4-chloro-6-hydrazinylpyrimidin-5-amine in drug discovery is its
use as a key precursor for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold.[9] This fused
heterocyclic system is a well-known "privileged scaffold" and is isosteric to purine, allowing it to
interact with a wide range of biological targets, particularly protein kinases.[9][10]
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The synthesis involves a cyclocondensation reaction where the hydrazinyl and amino groups of
the starting material react with a reagent containing two electrophilic centers.

Figure 3: Synthetic utility of 4-chloro-6-hydrazinylpyrimidin-5-amine in the formation of
biologically active pyrazolo[3,4-d]pyrimidines.

General Procedure for Cyclization:

o A mixture of 4-chloro-6-hydrazinylpyrimidin-5-amine (1.0 eq) and a suitable one-carbon
electrophile (e.g., triethyl orthoformate or formic acid) is heated, often in a high-boiling
solvent or neat.

e The reaction proceeds via an initial reaction at the more nucleophilic terminal nitrogen of the
hydrazine, followed by intramolecular cyclization involving the C5-amine, and subsequent
aromatization to yield the pyrazolo[3,4-d]pyrimidine ring system.

e The chloro-substituent at what is now the 4-position of the new scaffold can then be further
functionalized via SNAr reactions to build molecular diversity and target specific enzymes.
[10]

This strategy has been successfully employed to synthesize potent inhibitors of enzymes like
Dihydrofolate Reductase (DHFR) and Src family kinases, highlighting the compound's value in
developing targeted cancer therapies.[9][10]

Safety, Handling, and Storage

Proper handling of 4-chloro-6-hydrazinylpyrimidin-5-amine is essential to ensure laboratory
safety.

» Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with
side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][6]

o Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.[1] Avoid contact with skin and eyes.[1][6] Prevent dust formation during
handling.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep
away from incompatible materials such as strong oxidizing agents.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3024778?utm_src=pdf-body
https://www.benchchem.com/product/b3024778?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9673804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11547452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9673804/
https://www.benchchem.com/product/b3024778?utm_src=pdf-body
https://www.rsc.org/suppdata/d2/nj/d2nj02845j/d2nj02845j1.pdf
https://pubmed.ncbi.nlm.nih.gov/16310361/
https://www.rsc.org/suppdata/d2/nj/d2nj02845j/d2nj02845j1.pdf
https://www.rsc.org/suppdata/d2/nj/d2nj02845j/d2nj02845j1.pdf
https://pubmed.ncbi.nlm.nih.gov/16310361/
https://www.rsc.org/suppdata/d2/nj/d2nj02845j/d2nj02845j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and collect
the spilled material using non-sparking tools.[1] Dispose of the waste in accordance with
local regulations.

 Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.
[1] Firefighters should wear self-contained breathing apparatus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3024778#chemical-structure-and-iupac-name-of-4-
chloro-6-hydrazinylpyrimidin-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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